molecular formula C18H32 B1592710 (trans,trans)-4-(Prop-1-en-1-yl)-4'-propyl-1,1'-bi(cyclohexane) CAS No. 279246-65-0

(trans,trans)-4-(Prop-1-en-1-yl)-4'-propyl-1,1'-bi(cyclohexane)

Cat. No. B1592710
M. Wt: 248.4 g/mol
InChI Key: IASLDLGGHXYCEO-HWKANZROSA-N
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Description

(trans,trans)-4-(Prop-1-en-1-yl)-4'-propyl-1,1'-bi(cyclohexane), also known as trans-4-propylcyclohexyl cyclopropyl ketone (TPCK), is a synthetic cyclopropyl ketone that has been used extensively in scientific research applications. It has been found to have a wide range of biochemical and physiological effects and is used in a variety of laboratory experiments.

Scientific Research Applications

TPCK has been used in a variety of scientific research applications. It has been used in studies of enzyme inhibition, protein folding, and membrane transport. It has also been used to study the effects of cyclopropyl ketones on the activity of enzymes, such as acetylcholinesterase and chymotrypsin. Additionally, TPCK has been used to study the structural and functional characteristics of proteins and lipids.

Mechanism Of Action

The mechanism of action of TPCK is not fully understood. It is believed to interact with enzymes and proteins through non-covalent interactions, such as hydrogen bonding and van der Waals forces. It is also thought to interact with lipids through hydrophobic interactions.

Biochemical And Physiological Effects

TPCK has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the activity of enzymes, such as acetylcholinesterase and chymotrypsin. It has also been found to affect the folding and stability of proteins, as well as the transport of lipids across cell membranes. Additionally, TPCK has been found to have anti-inflammatory and anti-cancer effects.

Advantages And Limitations For Lab Experiments

TPCK has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is highly efficient, producing a yield of up to 90%. It is also relatively stable and has a wide range of biochemical and physiological effects. However, there are some limitations to its use. It is not soluble in water and is not as potent as some other cyclopropyl ketones. Additionally, its mechanism of action is not fully understood.

Future Directions

TPCK has a wide range of potential applications in scientific research and laboratory experiments. Future research could focus on further elucidating the mechanism of action of TPCK and exploring its potential applications in drug development. Additionally, further studies could be conducted to explore the effects of TPCK on other enzymes and proteins. Finally, research could be conducted to explore the potential of TPCK as an anti-cancer agent and its potential applications in other areas of medicine.

properties

IUPAC Name

1-[(E)-prop-1-enyl]-4-(4-propylcyclohexyl)cyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32/c1-3-5-15-7-11-17(12-8-15)18-13-9-16(6-4-2)10-14-18/h3,5,15-18H,4,6-14H2,1-2H3/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IASLDLGGHXYCEO-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(CC1)C2CCC(CC2)C=CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1CCC(CC1)C2CCC(CC2)/C=C/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10624418
Record name (1r,1's,4r,4'r)-4-[(1E)-1-Propen-1-yl]-4'-propyl-1,1'-bi(cyclohexyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10624418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(trans,trans)-4-(Prop-1-en-1-yl)-4'-propyl-1,1'-bi(cyclohexane)

CAS RN

279246-65-0
Record name (1r,1's,4r,4'r)-4-[(1E)-1-Propen-1-yl]-4'-propyl-1,1'-bi(cyclohexyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10624418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans,trans-4-((E)-propen-1-yl)-4'-propyl-bicyclohexane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.127.583
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(trans,trans)-4-(Prop-1-en-1-yl)-4'-propyl-1,1'-bi(cyclohexane)
Reactant of Route 2
(trans,trans)-4-(Prop-1-en-1-yl)-4'-propyl-1,1'-bi(cyclohexane)
Reactant of Route 3
(trans,trans)-4-(Prop-1-en-1-yl)-4'-propyl-1,1'-bi(cyclohexane)
Reactant of Route 4
(trans,trans)-4-(Prop-1-en-1-yl)-4'-propyl-1,1'-bi(cyclohexane)
Reactant of Route 5
(trans,trans)-4-(Prop-1-en-1-yl)-4'-propyl-1,1'-bi(cyclohexane)
Reactant of Route 6
(trans,trans)-4-(Prop-1-en-1-yl)-4'-propyl-1,1'-bi(cyclohexane)

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